molecular formula C20H28N4O3S B2771504 N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide CAS No. 863558-61-6

N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B2771504
CAS No.: 863558-61-6
M. Wt: 404.53
InChI Key: DDUMFVXYKJZFQN-UHFFFAOYSA-N
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Description

N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide is a complex organic compound that features a piperazine ring, a pyridine ring, and a methoxybenzenesulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Scientific Research Applications

N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Used in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method starts with the reaction of 1-ethylpiperazine with 2-chloro-5-chloromethylpyridine under controlled conditions to form an intermediate. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S/c1-3-23-11-13-24(14-12-23)20(17-5-4-10-21-15-17)16-22-28(25,26)19-8-6-18(27-2)7-9-19/h4-10,15,20,22H,3,11-14,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUMFVXYKJZFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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